1,2-Dichloro-4-(3-nitrophenyl)benzene
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Overview
Description
1,2-Dichloro-4-(3-nitrophenyl)benzene is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of biphenyl, where one phenyl ring is substituted with two chlorine atoms at the 1 and 2 positions, and the other phenyl ring is substituted with a nitro group at the 3 position. This compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(3-nitrophenyl)benzene can be synthesized through the nitration of 1,2-dichlorobenzene. The nitration process involves the reaction of 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at a temperature range of 35-60°C. This reaction produces a mixture of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene, which can be separated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize the yield of the desired isomer. The separation of the isomers is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene rings.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
1,2-Dichloro-4-(3-nitrophenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-(3-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to enzyme inhibition or other biological effects . The chlorine atoms can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
1,2-Dichloro-4-(3-nitrophenyl)benzene can be compared with other similar compounds such as:
1,2-Dichloro-4-nitrobenzene: This compound has a similar structure but lacks the biphenyl moiety.
1,2-Dichloro-3-nitrobenzene: This isomer has the nitro group at the 3 position instead of the 4 position.
The uniqueness of this compound lies in its biphenyl structure, which provides additional sites for chemical modification and enhances its versatility in synthetic applications .
Properties
IUPAC Name |
1,2-dichloro-4-(3-nitrophenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUIENJXVUJBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739044 |
Source
|
Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-51-7 |
Source
|
Record name | 1,1′-Biphenyl, 3,4-dichloro-3′-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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